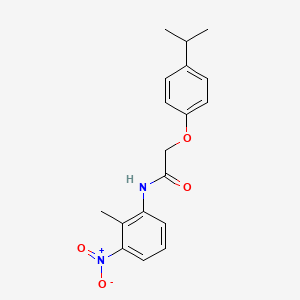![molecular formula C15H18N4O2 B5808845 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5808845.png)
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a piperidine ring, a cyano group, and an anilino group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and purification techniques can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts such as sodium acetate and acetic anhydride . Reaction conditions can vary, but typical conditions include room temperature reactions or heating to moderate temperatures (e.g., 70°C).
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, thermal cyclization of cyanoacetamide derivatives can lead to the formation of 1,2,4-oxadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of biologically active heterocyclic compounds.
Biological Studies: Due to its diverse biological activities, it is studied for its potential therapeutic applications, including anticancer, antifungal, and antibacterial properties.
Industrial Applications: The compound is used in the development of new materials and chemical intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups in the compound play a crucial role in its biological activity by enabling interactions with enzymes and receptors. These interactions can lead to the inhibition of specific biological pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide include other cyanoacetamide derivatives and piperidine-containing compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and anilino groups allows for a wide range of chemical transformations and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[2-(2-cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-9-12-3-1-2-4-13(12)18-14(20)10-19-7-5-11(6-8-19)15(17)21/h1-4,11H,5-8,10H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDKAVOOVZHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)

![(2E)-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5808796.png)

![[2-bromo-6-methoxy-4-[(E)-2-nitroethenyl]phenyl] acetate](/img/structure/B5808810.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)



![2,4-DICHLORO-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5808838.png)


